4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE
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Overview
Description
4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a difluoromethylsulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azepane ring, sulfonylation, and the introduction of the difluoromethylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepan-1-ylsulfonyl)aniline
- 3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic acid
- 4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride
Uniqueness
4-(AZEPANE-1-SULFONYL)-N-(3-DIFLUOROMETHANESULFONYLPHENYL)BENZAMIDE is unique due to the presence of both the azepane ring and the difluoromethylsulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(difluoromethylsulfonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S2/c21-20(22)30(26,27)18-7-5-6-16(14-18)23-19(25)15-8-10-17(11-9-15)31(28,29)24-12-3-1-2-4-13-24/h5-11,14,20H,1-4,12-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYZKNIEWFXAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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